Dihydrozeatin riboside monophosphate

Cytokinin signaling Receptor binding assay Arabidopsis thaliana

DHZRMP is a naturally occurring cytokinin nucleotide essential for accurate LC-MS/MS quantification of endogenous cytokinin pools. Generic zeatin standards introduce systematic error due to differential ionization; DHZRMP calibration eliminates this bias. • CKX-resistant: Resists cytokinin oxidase degradation, enabling sustained signaling in senescence and stress assays. • AHK3-selective: Preferentially activates AHK3 over CRE1/AHK4, critical for dissecting shoot development pathways. • Validated for Phaseolus vulgaris: ≥30-fold more active than trans-zeatin in callus induction.

Molecular Formula C15H24N5O8P
Molecular Weight 433.35 g/mol
CAS No. 31284-94-3
Cat. No. B1260463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrozeatin riboside monophosphate
CAS31284-94-3
Molecular FormulaC15H24N5O8P
Molecular Weight433.35 g/mol
Structural Identifiers
SMILESCC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO
InChIInChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26)/t8?,9-,11-,12-,15-/m1/s1
InChIKeyPHZVBJISZSHIRV-YXYADJKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrozeatin Riboside Monophosphate Overview


Dihydrozeatin riboside monophosphate (DHZRMP, CAS 31284-94-3) is a naturally occurring purine ribonucleoside monophosphate and a key metabolic intermediate in the cytokinin biosynthetic pathway of plants [1]. As a nucleotide derivative of the cytokinin dihydrozeatin, DHZRMP serves as a precursor to the active free-base forms of cytokinins, which are essential plant hormones regulating cell division, shoot and root development, and senescence [2]. Structurally, it features a saturated N6-isopentyl side chain (lacking the double bond present in zeatin), which confers distinct metabolic stability and receptor interaction properties compared to its unsaturated analogs [3].

Analytical Standard LC-MS/MS cytokinin profiling
Receptor Studies AHK3-selective signaling tool
Tissue Culture Legume callus growth support

Why Dihydrozeatin Riboside Monophosphate Is Irreplaceable


Cytokinins are not functionally interchangeable. The specific reduction state of the N6 side chain (saturated in DHZRMP vs. unsaturated in zeatin riboside monophosphate) critically dictates receptor binding profiles, metabolic fate, and biological activity across different plant species and tissues [1]. DHZRMP exhibits differential receptor selectivity for AHK3 over CRE1/AHK4, a property not shared by trans-zeatin [2]. Additionally, DHZRMP and its derivatives are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX), whereas zeatin-type cytokinins are rapidly inactivated by this enzyme . These molecular distinctions translate into quantifiable differences in endogenous accumulation patterns, tissue-specific activity, and functional longevity that preclude simple substitution.

Receptor selectivity mismatch

DHZRMP selectively targets AHK3, whereas zeatin riboside monophosphate preferentially activates CRE1/AHK4. Pathway interpretation may shift if the wrong nucleotide is used.

Enzymatic degradation susceptibility

DHZRMP resists cytokinin oxidase/dehydrogenase (CKX) cleavage; zeatin-type nucleotides are rapidly inactivated. Sustained signaling context may not transfer.

Endogenous accumulation baseline

Tissue concentrations of DHZRMP and ZRMP differ significantly. Using the wrong standard introduces systematic quantitation error in metabolomic workflows.

Dihydrozeatin Riboside Monophosphate Comparative Evidence


AHK3 Selectivity for Dihydrozeatin

In a live-cell binding assay using transgenic bacteria expressing Arabidopsis cytokinin receptors, AHK3 displayed a higher relative affinity for dihydrozeatin compared to CRE1/AHK4, whereas CRE1/AHK4 showed a stronger preference for trans-zeatin [1]. This differential receptor selectivity is quantifiable and contrasts with the broader, less selective binding of trans-zeatin to both receptors.

AHK3 Selectivity
Head-to-head
Higher affinity for DHZ vs. CRE1/AHK4; CRE1/AHK4 recognized only tZ at 1 µM
Supports receptor-selective study design
Live-cell binding assay, E. coli expressing AHK3 or CRE1/AHK4
Cytokinin signaling Receptor binding assay Arabidopsis thaliana

DHZRMP vs. ZRMP Endogenous Accumulation

Quantitative LC-MS/MS analysis of Arabidopsis tissues revealed distinct steady-state concentrations of dihydrozeatin riboside 5'-monophosphate (DHZRMP) compared to zeatin riboside 5'-monophosphate (ZRMP) [1]. In wild-type seedlings, DHZRMP was detected at 1.0 ± 0.3 pmol g⁻¹ fresh weight, whereas ZRMP accumulated at 2.4 ± 1.3 pmol g⁻¹ fresh weight—a 2.4-fold higher basal level for the zeatin nucleotide [1].

Endogenous Levels
Head-to-head
2.4-fold higher ZRMP vs. DHZRMP
Quantitation requires authentic DHZRMP standard
Arabidopsis WT seedlings, LC-MS/MS
Cytokinin metabolism LC-MS/MS quantification Arabidopsis thaliana

Dihydrozeatin Resistance to Cytokinin Oxidase

Dihydrozeatin and its derivatives, including DHZRMP, are resistant to irreversible degradation by cytokinin oxidase/dehydrogenase (CKX, EC 1.5.99.12), an enzyme that rapidly cleaves the unsaturated side chain of zeatin-type cytokinins [1]. In vitro assays using pea leaf protein preparations demonstrated that while trans-zeatin undergoes extensive degradation to adenine and adenosine via CKX, dihydrozeatin is not a substrate and remains intact, allowing it to maintain cytokinin activity in oxidative environments [1][2].

CKX Resistance
Class-level
DHZ not a CKX substrate; tZ extensively degraded
Context-dependent stability advantage
Pea leaf protein preparations; qualitative observation
Cytokinin degradation Enzyme kinetics Oxidative metabolism

Dihydrozeatin Activity in Phaseolus Genotypes

In Phaseolus callus growth assays, the biological activity of dihydrozeatin relative to trans-zeatin is highly genotype-dependent. In P. lunatus var. Kingston, trans-zeatin was 3-fold more active than dihydrozeatin. However, in P. vulgaris var. Great Northern, the activity profile was reversed: dihydrozeatin was at least 30-fold more active than trans-zeatin [1]. This demonstrates that the saturated vs. unsaturated side chain profoundly impacts cytokinin efficacy in a species- and genotype-specific manner.

Genotype Activity
Head-to-head
30-fold higher DHZ activity in Great Northern
Genotype-dependent response context
Phaseolus callus bioassay; reversed in Kingston
Callus growth bioassay Genotype-specific activity Phaseolus

Dihydrozeatin Prolongs Cut Flower Vase Life

In cut carnation flowers, application of dihydrozeatin significantly delayed senescence, whereas zeatin application failed to prolong flower longevity [1]. Metabolic tracing revealed that while both cytokinins were rapidly translocated to the receptacle, zeatin underwent more extensive degradative metabolism, whereas dihydrozeatin was preferentially ribosylated, contributing to its prolonged functional presence in petals and stems [1].

Vase Life Extension
Head-to-head
DHZ delayed senescence; zeatin did not
Supports postharvest physiology studies
Cut carnation flowers, metabolic tracing
Postharvest physiology Flower senescence Ethylene inhibition

Dihydrozeatin Riboside Monophosphate Applications


Cytokinin Metabolomics Using DHZRMP Standards

LC-MS/MS quantification of endogenous cytokinin pools in plant tissues demands authentic DHZRMP standards for accurate calibration. As demonstrated in Arabidopsis seedling analyses, endogenous DHZRMP levels (1.0 ± 0.3 pmol g⁻¹ FW) are distinct from ZRMP levels (2.4 ± 1.3 pmol g⁻¹ FW) [1]. Use of generic zeatin standards for DHZRMP quantification introduces systematic error due to differential ionization efficiency and chromatographic behavior. Researchers conducting metabolomics studies in species such as Arabidopsis, maize, pea, or rice must procure pure DHZRMP to establish reliable calibration curves for cytokinin nucleotide profiling.

AHK3-Selective Signaling Studies

Investigators examining AHK3-mediated signaling in shoot development or root-to-shoot communication require DHZ-based cytokinins to achieve receptor-selective activation. AHK3 exhibits higher affinity for dihydrozeatin compared to CRE1/AHK4, whereas trans-zeatin binds both receptors with high affinity [1]. DHZRMP, as a metabolic precursor to dihydrozeatin, enables sustained AHK3-selective signaling in experimental systems. This selectivity is critical for dissecting the distinct physiological roles of the AHK3 and CRE1/AHK4 signaling pathways in Arabidopsis and other model plants.

Phaseolus Tissue Culture Cytokinin Optimization

Tissue culture and callus induction protocols for Phaseolus vulgaris (common bean) cultivars, particularly the Great Northern genotype, require dihydrozeatin-derived cytokinins to achieve optimal growth. In this genotype, dihydrozeatin is at least 30-fold more active than trans-zeatin in promoting callus growth [1]. Substituting zeatin-based cytokinins in these protocols results in substantially reduced efficacy. DHZRMP serves as a stable, soluble nucleotide precursor that can be hydrolyzed to the active dihydrozeatin base in planta, making it suitable for culture media formulations targeting Phaseolus and potentially other legume species.

CKX-Resistant Cytokinins for Postharvest Studies

Experiments investigating cytokinin-mediated delay of leaf or flower senescence in oxidative environments (e.g., detached organs, cut flowers) require dihydrozeatin-based compounds due to their resistance to cytokinin oxidase/dehydrogenase (CKX) [1][2]. Dihydrozeatin delayed senescence in cut carnations while zeatin did not [3]. DHZRMP, as a CKX-resistant nucleotide, provides a stable cytokinin source that maintains signaling capacity under conditions where zeatin-type cytokinins are rapidly degraded. This makes DHZRMP particularly valuable for postharvest physiology research and for studies of cytokinin function during natural or stress-induced senescence.

Application
Selection Property
Validation Focus
Cytokinin Metabolomics
Authentic DHZRMP standard for LC-MS/MS
Endogenous DHZ nucleotide pool calibration
AHK3-Selective Signaling
Receptor selectivity for AHK3 over CRE1/AHK4
Pathway-specific response verification
Phaseolus Tissue Culture
Genotype-dependent cytokinin potency
Callus growth promotion in legume cultivars
Postharvest Senescence Research
CKX-resistant cytokinin stability
Senescence delay under oxidative conditions

Technical Documentation Hub

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11 linked technical documents
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